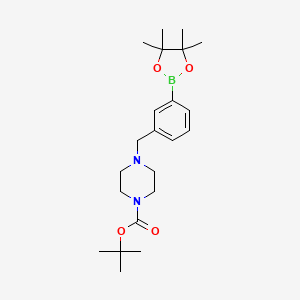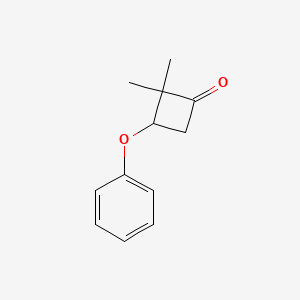
2,2-Dimethyl-3-phenoxycyclobutan-1-one
Overview
Description
“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a chemical compound with the CAS Number: 1520143-87-6 . It has a molecular weight of 190.24 and is known to exist in a liquid physical form . The IUPAC name for this compound is 2,2-dimethyl-3-phenoxycyclobutanone .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” is 1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“2,2-Dimethyl-3-phenoxycyclobutan-1-one” is a white crystalline solid that has a melting point of 80-82°C. The compound is soluble in most organic solvents and has a low solubility in water. It has a characteristic odor and is stable at room temperature.
Scientific Research Applications
Photocycloaddition Reactions
In research involving photocycloaddition reactions, derivatives similar to 2,2-Dimethyl-3-phenoxycyclobutan-1-one have been studied. For instance, a study by Inhülsen et al. (2008) investigated the photodimerization of cyclohexenone derivatives, revealing insights into the behavior of such compounds under specific conditions (Inhülsen, Kopf, & Margaretha, 2008).
Cycloadduct Formation in Reactions
The formation of cycloadducts in reactions involving cyclobutanone derivatives is another area of interest. A study by Mlostoń et al. (2002) demonstrated the unexpected formation of dimethylthioketene cycloadducts in reactions with cyclobutanethione derivatives (Mlostoń, Urbaniak, Linden, & Heimgartner, 2002).
Topochemical Dimerization Studies
Research by Ito et al. (2003) explored the topochemical [2+2] dimerization of 1-phosphaallenes, which is relevant for understanding the reactivity of cyclobutanone derivatives in solid state (Ito, Sekiguchi, & Yoshifuji, 2003).
Synthesis of Protected 2-Aminocyclobutanone
A study by Mohammad et al. (2020) focused on the synthesis of a protected 2-aminocyclobutanone, showcasing the utility of cyclobutanone derivatives in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Study of Dimethyl Substituted Cyclobutane
Ringer and Magers (2007) investigated the gem-dimethyl effect in cyclobutane, which helps to understand the structural and energetic aspects of such molecules (Ringer & Magers, 2007).
Polymerization Studies
Kawahara et al. (2004) conducted research on the anionic polymerization of 1,1-Dimethyl-1-silacyclobutane, providing insight into the polymerization behaviors of cyclobutane derivatives (Kawahara, Nagai, Kazama, Takano, & Isono, 2004).
Safety And Hazards
The safety information for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” includes several hazard statements: H315, H319, H332, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Future Directions
While specific future directions for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” were not found in the search results, one relevant paper discusses the use of similar compounds in the field of organic electronics . This suggests potential future applications for “2,2-Dimethyl-3-phenoxycyclobutan-1-one” in this area.
properties
IUPAC Name |
2,2-dimethyl-3-phenoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZGTHNBUVZXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)OC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-phenoxycyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



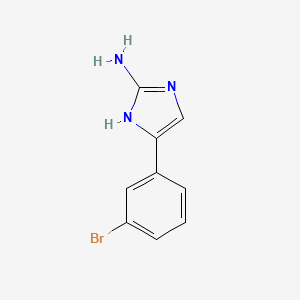
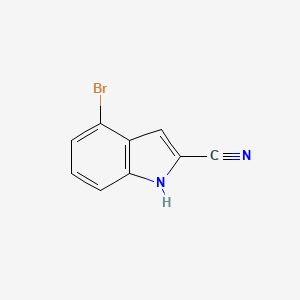
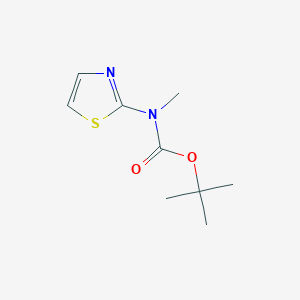
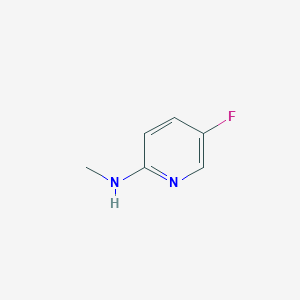
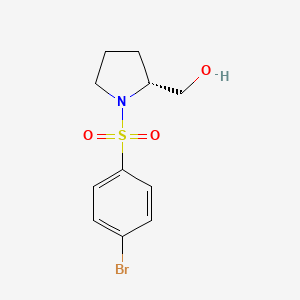
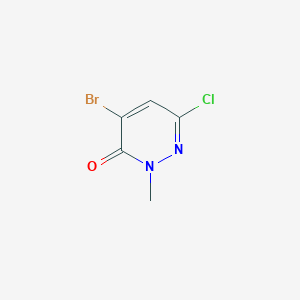
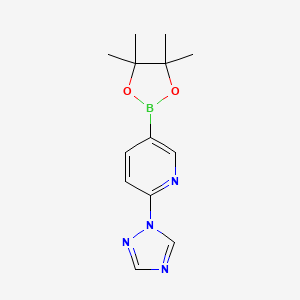
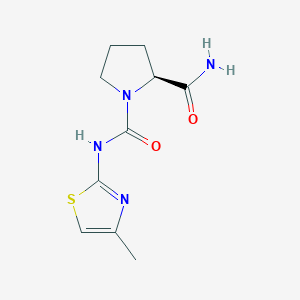
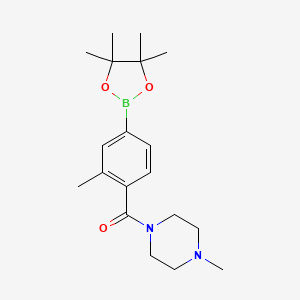
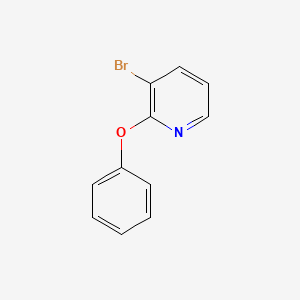
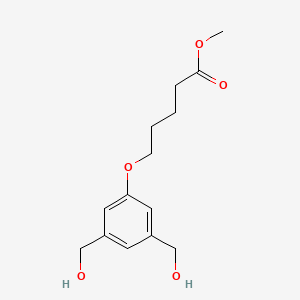
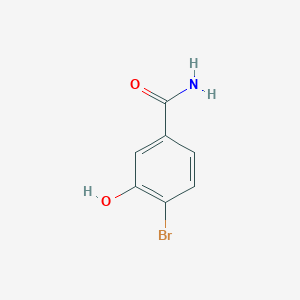
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)
